molecular formula C8H4BrF5O2 B1530040 1-Bromo-2-difluoromethoxy-4-(trifluoromethoxy)benzene CAS No. 1805024-68-3

1-Bromo-2-difluoromethoxy-4-(trifluoromethoxy)benzene

Cat. No. B1530040
M. Wt: 307.01 g/mol
InChI Key: IKGAFNOWABPAHO-UHFFFAOYSA-N
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Description

“1-Bromo-2-difluoromethoxy-4-(trifluoromethoxy)benzene” is a brominated and fluorinated benzene derivative. It has a bromine atom attached at the 1-position, a difluoromethoxy group at the 2-position, and a trifluoromethoxy group at the 4-position of the benzene ring .


Synthesis Analysis

While the exact synthesis method for this compound isn’t available, similar compounds are often synthesized through halogenation and etherification of benzene derivatives .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring with a bromine atom, a difluoromethoxy group, and a trifluoromethoxy group attached at the 1, 2, and 4 positions respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the bromine and fluorine atoms, as well as the ether groups. It would likely have a relatively high molecular weight and could exhibit unique reactivity due to the presence of both electron-withdrawing (fluorine) and electron-donating (methoxy) groups .

Safety And Hazards

As with any chemical compound, handling “1-Bromo-2-difluoromethoxy-4-(trifluoromethoxy)benzene” would require appropriate safety measures. The compound could potentially be harmful if inhaled, ingested, or if it comes into contact with the skin .

Future Directions

The future research directions for this compound would depend on its potential applications. Given its unique structure, it could be of interest in the development of new pharmaceuticals, agrochemicals, or materials .

properties

IUPAC Name

1-bromo-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF5O2/c9-5-2-1-4(16-8(12,13)14)3-6(5)15-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGAFNOWABPAHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-difluoromethoxy-4-(trifluoromethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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